molecular formula C22H22ClFN2O2 B2731544 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 877777-46-3

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2731544
CAS No.: 877777-46-3
M. Wt: 400.88
InChI Key: ABAZYMPWFIPILI-UHFFFAOYSA-N
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Description

6-Chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative featuring a piperazine pharmacophore. The compound’s core structure includes a chloro substituent at position 6, methyl groups at positions 5 and 7, and a 4-(4-fluorophenyl)piperazin-1-ylmethyl group at position 4 (Figure 1).

Properties

IUPAC Name

6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O2/c1-14-11-19-21(15(2)22(14)23)16(12-20(27)28-19)13-25-7-9-26(10-8-25)18-5-3-17(24)4-6-18/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAZYMPWFIPILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the reaction of 4-chloro-5,7-dimethylchromen-2-one with 4-(4-fluorophenyl)piperazine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis Routes

The synthesis typically involves several steps:

  • Formation of the Chromen-2-one Core : This is achieved through cyclization reactions starting from 4-chlorocoumarin.
  • Introduction of the Piperazine Moiety : A nucleophilic substitution reaction introduces the piperazine derivative.
  • Attachment of the Fluorophenyl Group : This is done via Friedel-Crafts alkylation or similar methods.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its interaction with various biological targets:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant effects by acting on serotonin receptors, particularly the 5-HT1A receptor. A study demonstrated that modifications to the piperazine ring can enhance binding affinity and efficacy at these receptors .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves modulation of specific signaling pathways associated with cell survival.

Neuropharmacology

The compound's structural features make it a candidate for treating central nervous system disorders:

  • G Protein-Coupled Receptor Modulation : It has been investigated as an allosteric modulator of GPCRs, which are critical targets in neuropharmacology. This modulation could lead to innovative treatments for conditions such as schizophrenia and anxiety disorders .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies revealed effective inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

Material Science

Beyond biological applications, the compound's unique chemical properties allow it to be utilized in developing new materials, particularly in organic electronics and photonic devices due to its fluorescent properties.

Case Study 1: Antidepressant Effects

A recent study evaluated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant agent .

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells. Flow cytometry analysis confirmed increased apoptosis rates, supporting its development as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of chromen-2-one derivatives functionalized with piperazine-linked aryl groups. Below is a systematic comparison with analogs reported in the literature:

Structural Variations and Substituent Effects
Compound Name Substituents on Chromen-2-one Piperazine Substituent Key Physical Properties Reference
Target Compound 6-Cl, 5,7-diCH₃, 4-{[4-(4-Fluorophenyl)piperazinyl]methyl} 4-Fluorophenyl
6-Acetyl-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (3) 6-Acetyl, 5-propoxy, 4,7-diCH₃ 2-Chlorophenyl White solid; m.p. 122–124°C
6-Acetyl-5-(4-(4-(3-bromophenyl)piperazin-1-yl)butoxy)-4,7-dimethyl-2H-chromen-2-one (15) 6-Acetyl, 5-butoxy, 4,7-diCH₃ 3-Bromophenyl Oil; characterized by NMR/MS
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 6-Cl, 7-CH₃ 4-Methylpiperazine Synonyms listed (e.g., ZINC20412513); no m.p. reported

Key Observations :

  • Piperazine Substituents : The target compound’s 4-fluorophenyl group contrasts with analogs bearing chlorophenyl (3), bromophenyl (15), or alkyl (methyl) groups . Fluorine’s electronegativity and small size may enhance binding affinity and metabolic stability compared to bulkier halogens or alkyl chains .
  • The target compound lacks these groups, favoring a simpler hydrophobic profile.

Comparison of Yields :

  • Higher yields (75%) are observed for analogs with electron-withdrawing substituents (e.g., 2-chlorophenyl), while brominated derivatives (15) yield oils with moderate efficiency (54–67%) .

Structural and Analytical Characterization

  • NMR/MS : All analogs in were characterized by ¹H/¹³C NMR and mass spectrometry, confirming regiochemistry and purity . The target compound likely follows similar protocols.

Biological Activity

6-Chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a chromenone core and a piperazine moiety, suggests a variety of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H20ClFN2O\text{C}_{21}\text{H}_{20}\text{Cl}\text{F}\text{N}_{2}\text{O}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by targeting protein synthesis pathways and disrupting nucleic acid and peptidoglycan production. This mechanism has been noted in related piperazine derivatives, which often show activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various strains .
Compound Target Bacteria MIC (μM)
6-Chloro...Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Anticancer Activity

The anticancer potential of compounds with similar structures has also been explored. In vitro studies suggest that the chromenone scaffold can induce apoptosis in cancer cell lines through various pathways:

  • Cell Lines Tested : Commonly tested lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line IC50 (μM) Mechanism
MCF-710.5Apoptosis via caspase activation
HeLa8.3Cell cycle arrest at G2/M phase
A54912.7Induction of oxidative stress

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity on neurotransmitter systems:

  • Potential Effects : These compounds may act as serotonin and dopamine receptor modulators, which could be beneficial in treating anxiety and depression.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that related piperazine derivatives exhibited strong antibacterial activity against MRSA strains, with MIC values significantly lower than standard antibiotics like ciprofloxacin .
  • Anticancer Research : Research highlighted in ResearchGate showed that chromenone derivatives induced apoptosis in cancer cells through mitochondrial pathways, suggesting a promising avenue for cancer therapy .
  • Neuropharmacological Investigation : A recent article indicated that certain piperazine derivatives could enhance cognitive function in animal models by modulating serotonergic pathways .

Q & A

Q. What are the common synthetic routes for synthesizing 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the chromen-2-one core via Pechmann condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions.
  • Step 2 : Introduction of the chlorinated substituent at the 6-position using chlorinating agents (e.g., POCl₃) in anhydrous conditions.
  • Step 3 : Alkylation or Mannich reaction to attach the piperazine moiety. For example, reacting the chromenone intermediate with 4-(4-fluorophenyl)piperazine in the presence of formaldehyde or paraformaldehyde under reflux in a polar aprotic solvent (e.g., DMF) .
  • Optimization : Solvent choice (e.g., ethanol vs. DMF) and catalyst selection (e.g., Lewis acids) significantly impact yields. Purity is confirmed via TLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Single-crystal X-ray diffraction (SC-XRD) : Determines precise molecular geometry and confirms stereochemistry. SHELX software is commonly used for refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify synthetic intermediates. For example, the methyl groups at positions 5 and 7 appear as singlets in ¹H NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What solubility and formulation challenges arise due to the compound’s physicochemical properties?

The compound’s low aqueous solubility (common with chromenones) is mitigated by forming hydrochloride salts, which enhance bioavailability. Solubility studies in DMSO or PEG-based solvents are critical for in vitro assays . Thermal analysis (DSC/TGA) evaluates stability during formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Discrepancies in bond lengths/angles may arise from disordered solvent molecules or twinning. Strategies include:

  • Using SHELXL for iterative refinement with constraints (e.g., DFIX for piperazine ring geometry) .
  • Employing ORTEP-3 for visualizing thermal ellipsoids and identifying over-constrained regions .
  • Cross-validating with spectroscopic data (e.g., ensuring NMR-derived dihedral angles match crystallographic torsion angles) .

Q. What structure-activity relationship (SAR) insights exist for modifying the piperazine moiety to enhance biological activity?

  • Fluorophenyl substitution : The 4-fluorophenyl group on piperazine improves receptor binding affinity (e.g., serotonin or dopamine receptors) due to hydrophobic and electronic effects .
  • Methylation : Adding methyl groups to the piperazine nitrogen increases metabolic stability but may reduce solubility. Comparative studies using analogues with trifluoroethyl or morpholine substituents highlight trade-offs .
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with kinase domains, guiding rational design .

Q. How does polymorphism affect the compound’s crystallinity and bioactivity?

Polymorph screening via solvent recrystallization (e.g., using ethanol vs. acetonitrile) identifies stable forms. For example:

  • Form I : Monoclinic crystals with higher melting points (∼200°C) and superior dissolution profiles.
  • Form II : Triclinic crystals with altered bioavailability. DSC and PXRD distinguish polymorphs, while dissolution assays link forms to pharmacokinetic performance .

Q. What methodologies are used to assess the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., cleavage of the chromenone lactone ring) .
  • Light/oxidative stability : Accelerated stability studies under UV light or H₂O₂ exposure reveal susceptibility to photooxidation, guiding storage protocols .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Pharmacophore modeling : Tools like Schrödinger’s Phase map key interaction sites (e.g., hydrogen bonds with the chromenone carbonyl group).
  • ADMET prediction : Software such as SwissADME estimates permeability (LogP ≈ 3.5) and cytochrome P450 inhibition risks .
  • Toxicity profiling : QSAR models (e.g., ProTox-II) flag potential hepatotoxicity based on structural alerts like the chloro substituent .

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